Nisoxetine

Neuroprotection 6-hydroxydopamine p-chloroamphetamine

Nisoxetine (LY-94939) is the definitive selective norepinephrine transporter (NET) inhibitor for reproducible research. Unlike tricyclic antidepressants (e.g., desipramine), it lacks confounding off-target binding at histaminergic, muscarinic, and α-adrenergic receptors. Its unique pharmacological fingerprint makes it the standard tool for competitive binding assays (Ki ~1–5 nM), [3H]nisoxetine autoradiography, NET-protective lesion studies (ED50 = 5 mg/kg), and behavioral pharmacology. Choose nisoxetine to eliminate serotonergic cross-contamination and ensure cross-laboratory data harmonization. Buy now for high-purity, research-grade material.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 57226-61-6
Cat. No. B10756016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNisoxetine
CAS57226-61-6
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC
InChIInChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3
InChIKeyITJNARMNRKSWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nisoxetine (CAS 57226-61-6): Potent and Selective Norepinephrine Reuptake Inhibitor Research Tool


Nisoxetine (LY-94939) is a secondary amino compound synthesized by Eli Lilly in the early 1970s, functioning as a potent and selective norepinephrine reuptake inhibitor (NRI) [1]. Originally investigated as an antidepressant candidate, it never advanced to clinical use but has since become widely adopted in scientific research as the standard selective NRI tool compound [2]. Structurally related to fluoxetine and atomoxetine, nisoxetine is employed as a racemic mixture and demonstrates high-affinity binding to the norepinephrine transporter (NET) with minimal off-target interactions at other neurotransmitter receptors [3].

Why Nisoxetine Cannot Be Replaced by Generic NET Inhibitors in Experimental Design


Although several compounds inhibit the norepinephrine transporter, they are not functionally interchangeable with nisoxetine. Differences in off-target binding profiles, species-specific transporter affinities, and downstream signaling effects create substantial experimental variability [1]. For instance, tricyclic antidepressants like desipramine exhibit promiscuous binding at histaminergic, muscarinic, and α-adrenergic receptors that nisoxetine lacks [2]. Even structurally related NRIs such as atomoxetine and reboxetine demonstrate distinct transporter binding kinetics and in vivo behavioral substitution profiles [3]. Procurement decisions based solely on "NET inhibitor" classification without considering these differential parameters risk introducing confounding variables that compromise data reproducibility.

Quantitative Comparative Evidence for Nisoxetine Selection Over Closest Analogs


Comparative In Vivo Neuroprotection: Nisoxetine vs. Fluoxetine in 6-OHDA and p-CA Models

In a direct head-to-head comparison, nisoxetine demonstrated selective protection of norepinephrine (NE) uptake against 6-hydroxydopamine (6-OHDA) neurotoxicity with an ED50 of 5 mg/kg i.p., while fluoxetine was ineffective at 50 mg/kg [1]. Conversely, fluoxetine selectively protected serotonin (5-HT) uptake against p-chloroamphetamine (p-CA) with an ED50 of 3.8 mg/kg, whereas nisoxetine provided only 35% protection at 50 mg/kg [1]. This reciprocal selectivity profile establishes nisoxetine as the preferred tool for dissecting noradrenergic contributions in neuroprotection studies.

Neuroprotection 6-hydroxydopamine p-chloroamphetamine in vivo pharmacology

Comparative NET Binding Affinity: Nisoxetine vs. Desipramine

Competition binding studies using [3H]nisoxetine as the radioligand reveal that desipramine exhibits a Ki of 6.2 nM for the rat norepinephrine transporter, with approximately 25-fold selectivity over the serotonin transporter [1]. A separate BindingDB entry reports nisoxetine Ki = 9.9 nM for NET in rat tissue [2]. While both compounds demonstrate high NET affinity in the low nanomolar range, nisoxetine serves as the radioligand itself (Kd = 0.7–1.4 nM), establishing it as the reference standard for NET binding site quantification [3].

Radioligand binding NET affinity transporter pharmacology

NET Selectivity Profile: Nisoxetine vs. Fluoxetine and Atomoxetine

Nisoxetine-based fluorescent probe 6 demonstrated a Ki of 43 nM for NET, with 18-fold selectivity over SERT (Ki = 785 nM) and 36-fold selectivity over DAT (Ki = 1540 nM) in competitive radioligand binding assays [1]. By comparison, fluoxetine is a potent SSRI with high SERT affinity (Ki ~1–10 nM) and minimal NET activity, while atomoxetine exhibits moderate NET selectivity but with different binding kinetics [2]. Nisoxetine thus occupies a distinct selectivity niche—robust NET inhibition with measurable but substantially lower SERT/DAT engagement—making it the preferred comparator for establishing NET-specific pharmacological signatures.

Transporter selectivity NET SERT DAT binding pharmacology

In Vivo Functional Antagonism: Nisoxetine vs. Desipramine in Locomotor Stimulation

In a direct comparative study of norepinephrine uptake inhibitors, the order of potency for antagonizing locomotor stimulation induced by indirectly acting sympathomimetic amines was desipramine > nisoxetine > imipramine [1]. Nisoxetine selectively reduced locomotor activity induced by maximally effective doses of cocaine, d-N-ethylamphetamine, and methylphenidate, but not that induced by morphine [1]. In discriminative stimulus studies, nisoxetine (10.0 mg/kg) significantly shifted the methamphetamine dose-response curve leftward, an effect comparable to desipramine (5.6 mg/kg) [2].

Locomotor activity cocaine antagonism amphetamine behavioral pharmacology

Behavioral Substitution: Nisoxetine vs. Reboxetine in Drug Discrimination

In rats trained to discriminate the selective NRI reboxetine (ED50 = 1.1 mg/kg), full substitution (≥80%) was achieved with nisoxetine at a dose50 of 4.9 mg/kg, nomifensine at 0.5 mg/kg, and BW1555U88 at 1.0 mg/kg [1]. This quantitative substitution profile demonstrates that while nisoxetine produces reboxetine-like interoceptive cues, it requires approximately 4.5-fold higher dosing, reflecting differences in potency or pharmacokinetic properties between these NET inhibitors.

Drug discrimination reboxetine NET inhibitors behavioral pharmacology

Local Anesthetic Potency: Nisoxetine vs. Lidocaine

Nisoxetine produces local (cutaneous) but not systemic analgesia. In a direct comparison with lidocaine, a standard local anesthetic, nisoxetine exhibited 4-fold greater potency and significantly longer duration of action for producing cutaneous anesthesia [1]. This finding supports nisoxetine's utility as an investigational tool for studying NET-mediated contributions to peripheral analgesic mechanisms distinct from classical sodium channel blockade.

Local anesthesia cutaneous analgesia lidocaine voltage-gated sodium channels

Optimal Research Application Scenarios for Nisoxetine Based on Comparative Evidence


Dissecting Noradrenergic vs. Serotonergic Contributions in Neurotoxicity Models

Employ nisoxetine as the selective NET-protective control when using 6-hydroxydopamine to lesion noradrenergic pathways. The direct comparative data showing nisoxetine ED50 = 5 mg/kg for NE protection versus fluoxetine's complete lack of NE protection at 50 mg/kg establishes nisoxetine as the validated tool for clean mechanistic dissection without serotonergic cross-contamination [1].

Standardizing NET Binding Assays and Autoradiography Studies

Use nisoxetine as the reference NET inhibitor for competitive binding experiments and as the [3H]nisoxetine radioligand (Kd = 0.7–1.4 nM) for quantifying NET expression and occupancy in brain tissue homogenates and autoradiography [1]. Its established binding parameters enable cross-laboratory data harmonization and serve as a benchmark for validating novel NET ligands [2].

Behavioral Pharmacology Studies Requiring Selective NET Inhibition with Quantified Potency

Select nisoxetine for rodent behavioral experiments where a selective NRI with documented dose-response parameters is needed. The drug discrimination substitution data (dose50 = 4.9 mg/kg for reboxetine cue) and locomotor antagonism rank-order (desipramine > nisoxetine > imipramine) provide precise dosing guidance for experimental design [1]. Nisoxetine's moderate potency profile may be advantageous when desipramine's higher potency introduces confounding effects [2].

Peripheral Noradrenergic Analgesia and Local Anesthetic Mechanism Studies

Apply nisoxetine in cutaneous analgesia models where its 4-fold greater potency and extended duration versus lidocaine provide a longer experimental window for mechanistic investigation [1]. This application leverages nisoxetine's dual NET inhibition and sodium channel blocking properties to explore noradrenergic contributions to peripheral pain signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nisoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.